molecular formula C13H8F3NO2 B1425095 5-(2-(Trifluoromethyl)phenyl)picolinic acid CAS No. 1158763-52-0

5-(2-(Trifluoromethyl)phenyl)picolinic acid

Cat. No.: B1425095
CAS No.: 1158763-52-0
M. Wt: 267.2 g/mol
InChI Key: DNOFIVFIIQGFPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-(Trifluoromethyl)phenyl)picolinic acid (CAS 1158763-52-0) is a high-purity chemical compound offered for research applications. This small molecule features a picolinic acid scaffold substituted with a 2-(trifluoromethyl)phenyl group. Picolinic acid is a known metabolite of the amino acid tryptophan and acts as a bidentate chelating agent for various metal ions . This compound is of significant interest in medicinal chemistry as a potential building block for the development of pharmaceutical agents. Specifically, compounds with similar picolinic acid and trifluoromethylphenyl motifs have been investigated as potent nonretinoid antagonists of retinol-binding protein 4 (RBP4) . RBP4 antagonists are a promising therapeutic avenue for treating eye diseases such as dry age-related macular degeneration (AMD) and Stargardt disease by reducing the toxic accumulation of bisretinoids in the retina . Researchers can utilize this chemical as a key synthetic intermediate to explore structure-activity relationships or develop novel bioactive molecules within this field and others. Please Note: This product is labeled 'For Research Use Only' (RUO). It is intended for use in laboratory research and is not intended for human or veterinary diagnostic or therapeutic uses. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations and guidelines .

Properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-2-1-3-9(10)8-5-6-11(12(18)19)17-7-8/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOFIVFIIQGFPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(C=C2)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680771
Record name 5-[2-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158763-52-0
Record name 5-[2-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 5-(2-(Trifluoromethyl)phenyl)picolinic acid typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with picolinic acid under specific conditions. One common method includes the use of a catalyst and a solvent to facilitate the reaction. The reaction conditions often involve heating and stirring to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

5-(2-(Trifluoromethyl)phenyl)picolinic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

5-(2-(Trifluoromethyl)phenyl)picolinic acid serves as a valuable scaffold in drug discovery and development. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical applications.

  • Antiviral Activity : Research indicates that picolinic acid derivatives can inhibit viral infections, including SARS-CoV-2 and influenza A. The mechanism involves blocking the fusion of viral envelopes with host cell membranes, which is crucial for viral entry into cells.
  • Respiratory Disorders : Compounds derived from picolinic acid are being explored for their potential to restore or enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is vital for treating conditions like cystic fibrosis and other CFTR-related diseases .
  • Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant activity against various pathogens, including bacteria such as Escherichia coli and fungi like Aspergillus niger.

Agricultural Chemistry

The compound is also recognized for its applications in agrochemicals:

  • Herbicides : Picolinic acid derivatives are utilized as synthetic auxin herbicides. They are effective against a range of broadleaf weeds and grass species in cereal crops like wheat. New formulations based on these compounds have been developed to enhance herbicidal activity while minimizing environmental impact .
  • Crop Protection : The incorporation of trifluoromethyl groups in herbicides has been shown to improve their efficacy and selectivity, allowing for more effective weed management strategies in agricultural practices.

Materials Science

This compound is being investigated for its potential use in advanced materials:

  • Catalysts : The compound can act as a building block in the synthesis of catalysts for various chemical reactions, enhancing reaction rates and selectivity due to its unique electronic properties .
  • Dye-Sensitized Solar Cells : Research is ongoing into the use of trifluoromethyl-containing compounds in the development of components for dye-sensitized solar cells, where they may improve efficiency through enhanced light absorption characteristics .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves several methods that leverage its functional groups:

  • Common Synthetic Routes : Various methods have been documented, including reactions involving dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) as solvents, often using copper salts as catalysts to facilitate transformations.
  • Reactivity : As a carboxylic acid derivative, it can undergo typical reactions such as esterification or amidation to yield derivatives with tailored properties for specific applications.

Case Study 1: Antiviral Development

A study explored the antiviral properties of picolinic acid derivatives against enveloped viruses. The research demonstrated that these compounds could effectively inhibit viral entry by interfering with membrane fusion processes. This finding opens avenues for developing broad-spectrum antiviral therapeutics based on picolinic acid scaffolds.

Case Study 2: Herbicide Efficacy

Field trials conducted on new herbicide formulations containing this compound showed significantly improved control over key weed species compared to traditional herbicides. The results indicated a reduction in crop damage while maintaining high levels of weed suppression.

Mechanism of Action

The mechanism of action of 5-(2-(Trifluoromethyl)phenyl)picolinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

5-(4-(Trifluoromethyl)phenyl)picolinic Acid (CAS: 762287-48-9)
  • Molecular Formula: C₁₄H₁₀F₃NO₂ (same as target compound)
  • Key Difference : The -CF₃ group is at the para position on the phenyl ring.
5-(3-(Trifluoromethyl)phenyl)picolinic Acid (CAS: 87789-84-2)
  • Key Difference : The -CF₃ group is at the meta position.
  • Impact : Meta substitution balances electronic effects (electron-withdrawing -CF₃) and steric bulk, often leading to intermediate physicochemical properties between ortho and para isomers .

Substituent Variants

5-(3,5-Bis(trifluoromethyl)phenyl)picolinic Acid
  • Molecular Formula: C₁₅H₉F₆NO₂
  • Key Difference : Two -CF₃ groups at the 3- and 5-positions of the phenyl ring.
  • Impact : Increased lipophilicity and electron-withdrawing effects enhance metabolic stability but may reduce aqueous solubility. This derivative was used in synthesizing a bioactive compound with 97.9% HPLC purity .
5-(4-(Trifluoromethoxy)phenyl)picolinic Acid (CAS: 1261820-95-4)
  • Molecular Formula: C₁₃H₈F₃NO₃
  • Key Difference : Replacement of -CF₃ with -OCF₃ at the para position.

Pyridine-Ring Modified Analogs

6-(Trifluoromethyl)picolinic Acid (CAS: 107504-08-5)
  • Molecular Formula: C₇H₄F₃NO₂
  • Key Difference : The -CF₃ group is on the pyridine ring (6-position) instead of the phenyl substituent.
  • Impact : Alters electronic distribution across the pyridine ring, affecting coordination with metal ions in catalytic applications .
5-Methyl-3-(trifluoromethyl)picolinic Acid (CAS: 1211535-31-7)
  • Molecular Formula: C₈H₆F₃NO₂
  • Key Difference : A methyl group at the 5-position and -CF₃ at the 3-position on the pyridine ring.

Fluorinated Derivatives

5-(3-Fluorophenyl)picolinic Acid (CAS: 1158763-55-3)
  • Molecular Formula: C₁₂H₈FNO₂
  • Key Difference : A single fluorine atom replaces -CF₃ at the meta position.
  • Impact : Reduced lipophilicity and electron-withdrawing effects compared to -CF₃, which may improve aqueous solubility but decrease metabolic stability .
5-(2-Fluorophenyl)-2-hydroxynicotinic Acid (CAS: 1267011-08-4)
  • Molecular Formula: C₁₂H₈FNO₃
  • Key Difference : Hydroxyl group at the 2-position of the pyridine ring and fluorine at the ortho position.
  • Impact : The hydroxyl group increases acidity (lower pKa) and hydrogen-bonding capacity, relevant for metal chelation or protein interactions .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Price (1g) Purity/Notes
5-(2-(Trifluoromethyl)phenyl)picolinic acid 87789-84-2 C₁₄H₁₀F₃NO₂ 279.2 -CF₃ (ortho) $240.00 BM-4068
5-(4-(Trifluoromethyl)phenyl)picolinic acid 762287-48-9 C₁₄H₁₀F₃NO₂ 279.2 -CF₃ (para) Inquire CymitQuimica
5-(3,5-Bis(trifluoromethyl)phenyl)picolinic acid - C₁₅H₉F₆NO₂ 353.2 -CF₃ (3,5-di-substituted) - 97.9% HPLC purity
5-(4-(Trifluoromethoxy)phenyl)picolinic acid 1261820-95-4 C₁₃H₈F₃NO₃ 283.2 -OCF₃ (para) €341.00 Parchem
5-(3-Fluorophenyl)picolinic acid 1158763-55-3 C₁₂H₈FNO₂ 217.2 -F (meta) - GLPBIO

Key Findings and Implications

  • Electron-Withdrawing Effects : -CF₃ and -OCF₃ groups enhance acidity and metabolic stability but may reduce solubility .
  • Synthetic Utility : Derivatives like 5-(3,5-bis(trifluoromethyl)phenyl)picolinic acid demonstrate high purity (97.9% HPLC), suggesting efficient synthetic routes for complex analogs .

Biological Activity

5-(2-(Trifluoromethyl)phenyl)picolinic acid is an organic compound with notable biological activity, characterized by its trifluoromethyl group and its potential interactions with various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H8F3NO2, with a molecular weight of approximately 253.19 g/mol. The compound features a trifluoromethyl group attached to a phenyl ring, which is further linked to a picolinic acid moiety. This structure significantly influences its electronic properties, enhancing its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group increases the compound's lipophilicity, allowing for effective interaction with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects such as enzyme inhibition or receptor modulation.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of picolinic acid can exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to these pathways .
  • Receptor Interaction : Molecular docking studies suggest that this compound may effectively bind to proteins involved in critical signaling pathways, potentially leading to therapeutic effects in conditions like chronic pain and inflammation .

Antimicrobial Studies

A study explored the antimicrobial efficacy of this compound against Escherichia coli and Bacillus cereus. Results indicated that the compound demonstrated significant inhibitory effects, suggesting its potential as a broad-spectrum antimicrobial agent.

Enzyme Inhibition

In research focused on adenylyl cyclase type 1 (AC1), a closely related compound was found to selectively inhibit AC1 activity with low micromolar potency. This suggests that similar structures may hold promise for developing selective inhibitors targeting chronic pain signaling pathways .

Comparative Analysis

To better understand the uniqueness of this compound compared to other compounds, a comparative analysis is presented below:

Compound NameStructural FeaturesBiological Activity
5-(Trifluoromethyl)picolinic acid Lacks phenyl ringGeneral picolinic acid properties
2-(Trifluoromethyl)benzoic acid Trifluoromethyl group on benzoic acidDifferent chemical and biological properties
This compound Trifluoromethyl group + phenyl + picolinic acidEnhanced interactions with biological receptors

This table highlights how the unique combination of functional groups in this compound may lead to distinct biological activities compared to structurally similar compounds.

Q & A

Q. What methodologies optimize catalytic systems for large-scale synthesis without compromising yield?

  • Methodological Answer :
  • Flow Chemistry : Use packed-bed reactors with immobilized Pd catalysts to enhance turnover number (TON > 10⁴) .
  • Machine Learning : Train models on historical reaction data to predict optimal ligand-catalyst pairs (e.g., Xantphos vs. BINAP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-(Trifluoromethyl)phenyl)picolinic acid
Reactant of Route 2
Reactant of Route 2
5-(2-(Trifluoromethyl)phenyl)picolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.